molecular formula C23H25NO5 B6528325 9-(3-ethoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946236-59-5

9-(3-ethoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B6528325
CAS No.: 946236-59-5
M. Wt: 395.4 g/mol
InChI Key: ALTQXKGQPPAXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused tricyclic framework integrating chromene and oxazinone moieties. The 3-(4-methoxyphenyl) group at position 3 and the 9-(3-ethoxypropyl) chain at position 9 define its structural uniqueness. The 4-methoxyphenyl group may contribute to electronic effects, influencing tautomerization behavior and biological interactions .

Properties

IUPAC Name

9-(3-ethoxypropyl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-3-27-12-4-11-24-13-19-21(29-15-24)10-9-18-22(25)20(14-28-23(18)19)16-5-7-17(26-2)8-6-16/h5-10,14H,3-4,11-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTQXKGQPPAXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3-ethoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and results from relevant studies.

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 313.36 g/mol
  • CAS Number : Not specified in the available literature.

The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets. The presence of the 4-methoxyphenyl group is believed to enhance its lipophilicity, allowing better penetration through cellular membranes. Additionally, the oxazine ring contributes to its potential as a therapeutic agent by possibly interacting with nucleic acids or proteins involved in cell signaling pathways.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The National Cancer Institute (NCI) conducted tests using a panel of approximately 60 different cancer cell lines representing leukemia, melanoma, lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, prostate cancer, and breast cancer.

Results Summary :

  • The compound exhibited varying degrees of cytotoxicity across different cell lines.
  • Notably sensitive lines included certain leukemia and breast cancer cells.
  • IC₅₀ values (the concentration required to inhibit cell growth by 50%) were determined for several cell lines.
Cancer Type Cell Line IC₅₀ (µM) Sensitivity
LeukemiaK56212.5High
Breast CancerMDA-MB-46815.0Moderate
Non-Small Cell Lung CancerA54920.0Low
Colon CancerHCT11630.0Low

Mechanistic Insights

The mechanism underlying the anticancer activity appears to involve:

  • Induction of apoptosis in sensitive cell lines.
  • Inhibition of key signaling pathways associated with cell proliferation and survival.
  • Potential interference with DNA synthesis or repair mechanisms.

Case Studies

  • Study on MDA-MB-468 Cells :
    • The compound was shown to induce apoptosis through the activation of caspase pathways.
    • Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptotic activity.
  • In Vivo Studies :
    • Animal models treated with the compound showed a significant reduction in tumor size compared to control groups.
    • Histopathological examinations confirmed reduced mitotic activity in treated tumors.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents at positions 3 and 9:

Compound Position 3 Substituent Position 9 Substituent Melting Point (°C) Key Properties
Target Compound 4-Methoxyphenyl 3-Ethoxypropyl Not reported High lipophilicity
9-(3-Methoxybenzyl)-4-propyl analog 3-Methoxybenzyl Propyl Not reported Moderate solubility in polar solvents
9-(4-Hydroxypentyl) derivative 4-Methoxyphenyl 4-Hydroxypentyl 120–121 Increased polarity due to -OH group
9-(4-Fluorobenzyl) analog Phenyl 4-Fluorobenzyl 140–143 Enhanced metabolic stability
9-(4-Chlorobenzyl) analog 4-Chlorophenyl 3-Methoxypropyl Not reported Improved halogen-mediated binding

Key Observations :

  • Lipophilicity : The ethoxypropyl chain in the target compound likely surpasses hydroxyalkyl (e.g., 4-hydroxypentyl ) or shorter alkyl (e.g., propyl ) groups in enhancing membrane permeability.
  • Polarity : Hydroxyl-containing analogs (e.g., 4-hydroxypentyl ) exhibit higher polarity, reducing bioavailability but improving water solubility.

Tautomerization and Solvent Effects

As reported in hydroxylated isoflavone derivatives (), tautomerization between chromeno-oxazinone and chromen-oxazepine forms depends on:

  • Solvent Polarity : Polar solvents favor the chromen-oxazepine tautomer due to stabilization of dipolar intermediates.
  • Substituent Electronics: Electron-donating groups (e.g., 4-methoxyphenyl in the target compound) stabilize the chromeno-oxazinone form, while electron-withdrawing groups (e.g., halogens ) may shift equilibrium .

Pharmacological Activity

Anti-Inflammatory Effects
  • The target compound’s structural class (9,10-dihydrochromeno-oxazinones) demonstrates potent anti-inflammatory activity via NF-κB pathway inhibition, as shown by Zhang et al. (2017) . Analogs with 4-methoxyphenyl groups exhibit IC₅₀ values in the low micromolar range, comparable to dexamethasone .
  • Comparison with Fluorinated Analogs : Fluorobenzyl derivatives (e.g., 6i–6m ) show reduced anti-inflammatory activity but enhanced antiviral and antifungal effects, highlighting substituent-dependent biological selectivity.
Anticancer Potential
  • While direct data on the target compound is lacking, structurally related chromeno-oxazinones inhibit tubulin polymerization, akin to combretastatin A-4 derivatives . The ethoxypropyl chain may improve solubility over trimethoxyphenyl-containing analogs, reducing toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.